molecular formula C8H7BrO2 B15323432 4-(5-Bromofuran-2-yl)but-3-en-2-one

4-(5-Bromofuran-2-yl)but-3-en-2-one

Cat. No.: B15323432
M. Wt: 215.04 g/mol
InChI Key: UWWSOMAVGKWODG-NSCUHMNNSA-N
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Description

4-(5-Bromofuran-2-yl)but-3-en-2-one is a chemical building block incorporating both a brominated furan ring and an α,β-unsaturated ketone (enone) moiety. This structure makes it a versatile intermediate for synthetic organic chemistry, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The bromine atom at the 5-position of the furan ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . Simultaneously, the conjugated enone system is susceptible to nucleophilic attack, facilitating its use in cyclocondensation reactions to form more complex polycyclic structures . Bromofuran derivatives are recognized as key precursors in the synthesis of biologically active molecules . Specifically, furan-containing scaffolds are prominent in the development of novel protein tyrosine kinase (PTK) inhibitory agents and are frequently employed in multi-component reactions (MCRs) and tandem oxidative-condensation protocols under microwave irradiation to access annulated heterocycles like pyrazoloquinolinones, which are of significant interest in drug discovery efforts . Researchers will find this compound valuable for developing new therapeutic candidates, exploring kinase inhibition, and synthesizing complex star-shaped molecules or other functional materials . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(E)-4-(5-bromofuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+

InChI Key

UWWSOMAVGKWODG-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)Br

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-yl)but-3-en-2-one typically involves the bromination of furan derivatives followed by further functionalization. One common method is the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then subjected to oxidation to form 5-bromo-2-furaldehyde. This intermediate can undergo aldol condensation with acetone to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromofuran-2-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The bromine atom and the conjugated enone system make it a reactive electrophile, which can participate in various chemical reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic nature of substituents on the aromatic/heterocyclic ring significantly influences the reactivity and physicochemical properties of α,β-unsaturated ketones. Key comparisons include:

Compound Substituent Electronic Effect
4-(5-Bromofuran-2-yl)but-3-en-2-one 5-Bromo-furan-2-yl Moderate electron-withdrawing
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl Strong electron-withdrawing
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl Strong electron-donating
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl Mixed (isoxazole ring)
  • Bromofuran vs. Nitrophenyl: The bromine in the furan ring exerts a weaker electron-withdrawing effect compared to the nitro group in 4-(4-nitrophenyl)but-3-en-2-one. This difference impacts conjugation in the enone system, as evidenced by UV-Vis absorption maxima: nitrophenyl derivatives absorb at 323 nm, while dimethylaminophenyl analogs (electron-donating) show a redshift to 375 nm . Bromofuran’s absorption is expected to fall between these values.
  • Bromofuran vs.

Spectroscopic Characterization

NMR and UV-Vis data illustrate substituent effects:

  • 1H NMR Shifts: The enone’s α,β-unsaturated protons in 4-(4-nitrophenyl)but-3-en-2-one resonate downfield (δ 7.5–8.0 ppm) due to nitro withdrawal, whereas electron-donating groups (e.g., dimethylamino) cause upfield shifts. Bromofuran’s intermediate electronegativity may result in shifts closer to δ 6.5–7.0 ppm .
  • UV-Vis Absorption: Conjugation length and substituent electronics dictate λ_max. Nitrophenyl (323 nm) < Bromofuran (estimated 340–360 nm) < Dimethylaminophenyl (375 nm) .

Q & A

Q. Methodological Focus :

  • For synthesis, prioritize microwave-assisted reactions to reduce reaction times and improve yields .
  • In SAR studies, systematically replace bromine with other halogens (e.g., Cl, I) to dissect electronic vs. steric contributions .

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